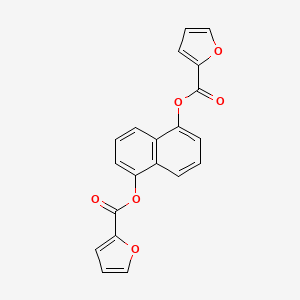![molecular formula C15H26N2O2 B10875989 3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one](/img/structure/B10875989.png)
3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE is a complex organic compound featuring a piperidine ring and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrrolidine rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-METHYL-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE
- 3-(PYRROLIDIN-1-YLCARBONYL)PIPERIDINE
Comparison: Compared to similar compounds, 3-METHYL-1-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]-1-BUTANONE is unique due to its specific substitution pattern and the presence of both piperidine and pyrrolidine rings
Eigenschaften
Molekularformel |
C15H26N2O2 |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
3-methyl-1-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H26N2O2/c1-12(2)10-14(18)17-9-5-6-13(11-17)15(19)16-7-3-4-8-16/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
JBBKKBMLVKRTRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N1CCCC(C1)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-(1H-benzimidazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875906.png)
![5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide](/img/structure/B10875909.png)
![Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B10875913.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide](/img/structure/B10875915.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10875918.png)
![(2E)-3-(4-methylphenyl)-N-{methyl[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875921.png)
![5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875930.png)
![Butyl[(1-phenylpyrrol-2-yl)methyl]amine](/img/structure/B10875936.png)

![N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875950.png)
![(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10875958.png)
![2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10875967.png)
![methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875969.png)
